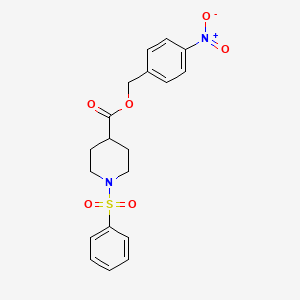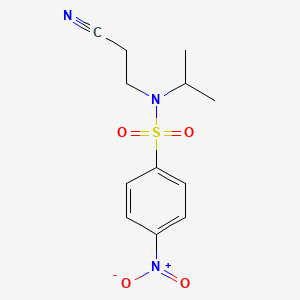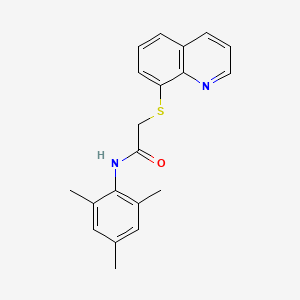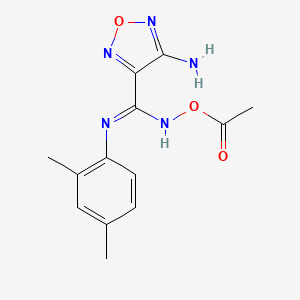
(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate” is a chemical compound with the following structure:
C13H17NO4S
. - It consists of a piperidine ring (a six-membered nitrogen-containing ring) with a 4-nitrophenylmethyl group attached to the nitrogen atom and a benzenesulfonyl group attached to the piperidine carbon.
- The compound’s molecular weight is approximately 283.35 g/mol.
- It is commonly used in pharmaceutical and chemical research due to its interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the reaction between 4-nitrobenzyl chloride and piperidine-4-carboxylic acid, followed by benzenesulfonylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction.
Major Products: The major product of reduction is 4-aminophenylmethyl piperidine-4-carboxylate.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific molecular targets (enzymes, receptors, etc.) to exert its effects.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- While direct analogs of this compound are limited, we can compare it to related structures:
4-Nitrobenzyl chloride: Similar in terms of the 4-nitrophenylmethyl group.
Piperidine derivatives: Compare reactivity and pharmacological properties.
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c22-19(27-14-15-6-8-17(9-7-15)21(23)24)16-10-12-20(13-11-16)28(25,26)18-4-2-1-3-5-18/h1-9,16H,10-14H2 |
InChI Key |
GNVGMDBDVQJTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}-4-methoxybenzyl)-N-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-methoxyaniline](/img/structure/B11100180.png)
![3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11100186.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B11100217.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100221.png)
![N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11100223.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11100231.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100235.png)
![N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-(pyridin-4-yl)-1,3-benzoxazol-5-amine](/img/structure/B11100242.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11100257.png)

![2,4-dichloro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11100278.png)
